molecular formula C19H16BrNO2 B399299 N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide CAS No. 433702-00-2

N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide

Cat. No.: B399299
CAS No.: 433702-00-2
M. Wt: 370.2g/mol
InChI Key: FNUSTCRDXIOMCH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring, a naphthyl group, and an acetamide moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Naphthylation: The brominated intermediate is then reacted with naphthalen-1-ol in the presence of a base to form the naphthyl ether linkage.

    Acetylation: Finally, the resulting compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This may include the use of continuous flow reactors, automated systems, and specific catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-methylphenyl)-2-(naphthalen-1-yloxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-bromo-2-methylphenyl)-2-(phenoxy)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide is unique due to the presence of both a brominated aromatic ring and a naphthyl ether linkage. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

433702-00-2

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C19H16BrNO2/c1-13-11-15(20)9-10-17(13)21-19(22)12-23-18-8-4-6-14-5-2-3-7-16(14)18/h2-11H,12H2,1H3,(H,21,22)

InChI Key

FNUSTCRDXIOMCH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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